REACTION_CXSMILES
|
[Mg].[Si:2]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1Br)([C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:4])[CH3:3].[B:17](OC)([O:20]C)[O:18]C.Cl>C1COCC1.C(OC)(C)(C)C>[O:9]([C:10]1[CH:15]=[CH:14][C:13]([B:17]([OH:20])[OH:18])=[CH:12][CH:11]=1)[Si:2]([C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:4])[CH3:3]
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Name
|
|
Quantity
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5.64 g
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Type
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reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)OC1=C(C=CC=C1)Br
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Name
|
|
Quantity
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2.43 g
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Type
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reactant
|
Smiles
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B(OC)(OC)OC
|
Name
|
|
Quantity
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5 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
90 mL
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Type
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reactant
|
Smiles
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Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
C(C)(C)(C)OC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 2 h before it
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
|
to warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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WASH
|
Details
|
the brown residue was washed with 20 mL of cold hexane
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Type
|
DRY_WITH_MATERIAL
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Details
|
the resulting white product (3.86 g, 78%) was dried in vacuo
|
Name
|
|
Type
|
|
Smiles
|
O([Si](C)(C)C(C)(C)C)C1=CC=C(C=C1)B(O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |